molecular formula C13H17BrN2O B5115654 3-bromo-N-(1-methylpiperidin-4-yl)benzamide

3-bromo-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B5115654
M. Wt: 297.19 g/mol
InChI Key: JFSDSIYRTIWSGO-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methylpiperidin-4-yl)benzamide is a benzamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 1-methylpiperidin-4-yl group attached via an amide bond. The molecular formula is C₁₃H₁₆BrN₂O, with a molecular weight of 309.19 g/mol. Its structure combines a lipophilic bromine substituent with a piperidine moiety, which may enhance bioavailability and receptor interaction in biological systems. This compound is of interest in medicinal chemistry due to the versatility of benzamide scaffolds in targeting enzymes, receptors, and ion channels .

Properties

IUPAC Name

3-bromo-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-16-7-5-12(6-8-16)15-13(17)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSDSIYRTIWSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromobenzoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Bromo-N-(1-methylpiperidin-4-yl)benzamide serves as a valuable building block in the development of novel therapeutic agents. Notably, its applications include:

  • Neurological Disorders : The compound has shown potential as a candidate for drugs targeting neurological conditions such as depression and anxiety due to its interactions with serotonin receptors.
  • Cancer Therapeutics : Research indicates that derivatives of this compound may inhibit key oncogenic pathways, particularly through dual inhibition strategies targeting proteins like anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4) . These pathways are crucial in high-risk neuroblastoma cases, suggesting that combining ALK and BRD4 inhibition could enhance therapeutic efficacy.

Biological Studies

The compound is utilized in various biological assays to investigate its pharmacodynamics. Key areas of focus include:

  • Enzyme Inhibition : Studies have shown that 3-bromo derivatives can act as enzyme inhibitors, modulating activities critical in disease progression .
  • Receptor Modulation : The compound's ability to interact with neurotransmitter receptors makes it a candidate for exploring treatments for mood disorders.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

  • Serotonin Receptor Agonism : A study demonstrated that compounds structurally similar to this compound exhibit agonistic activity at serotonin receptors, indicating potential use in treating mood disorders.
  • Dual Inhibition of Oncogenic Pathways : Research focused on dual inhibitors showed that modifications to the core structure of related compounds could enhance selectivity towards ALK while reducing off-target effects on PLK-1, thereby improving therapeutic profiles against neuroblastoma .

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substituent Variations

Key Analogs :

  • 3-Fluoro-N-(1-methylpiperidin-4-yl)benzamide (e.g., from ): Replaces bromine with fluorine. Molecular weight 268.30 g/mol (C₁₃H₁₆FN₂O). The smaller, electronegative fluorine reduces steric hindrance and lipophilicity (logP ≈ 1.5 vs.
  • 3-Trifluoromethyl-N-(1-methylpiperidin-4-yl)benzamide (): Molecular weight 286.29 g/mol (C₁₄H₁₇F₃N₂O). The trifluoromethyl group increases metabolic stability and logP (1.92) compared to bromine, enhancing hydrophobic interactions in binding pockets .

Impact of Bromine: The bromine atom in the target compound contributes to higher molecular weight and lipophilicity, favoring interactions with hydrophobic protein regions.

Amine Group Modifications

Key Analogs :

  • N-(6-Methylpyridin-2-yl)-3-bromo-5-fluorobenzamide (): Replaces piperidine with a pyridinyl group. Molecular weight 310 g/mol (C₁₄H₁₁BrFN₂O). The aromatic pyridine ring enhances π-π stacking but reduces basicity compared to piperidine, altering solubility and target affinity .
  • N-(4-Phenylbutyl)-3-bromobenzamide (): Substitutes piperidine with a phenylbutyl chain. Molecular weight 342.24 g/mol (C₁₇H₁₈BrNO). The flexible alkyl chain increases hydrophobicity (logP > 3) but may reduce selectivity due to nonspecific binding .

Impact of 1-Methylpiperidin-4-yl Group :
The piperidine moiety introduces a basic nitrogen (pKa ~8.5), enhancing water solubility at physiological pH. Its conformational rigidity may improve receptor binding kinetics compared to flexible alkyl chains .

Additional Functional Groups

Key Analogs :

  • 3-Bromo-4-methoxy-N-(4-(4-methylpiperidin-1-yl)sulfonylphenyl)benzamide (): Adds methoxy and sulfonyl groups. Molecular weight 521.39 g/mol (C₂₁H₂₄BrN₂O₄S).
  • 4-(Pyrazolo[4,3-c]pyridin-6-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (): Incorporates a pyrazole-pyridine hybrid. Molecular weight 568.04 g/mol (C₂₇H₂₈ClN₇O₂). The fused heterocycle enhances target specificity for kinase inhibition but complicates synthesis .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) logP Key Substituents
3-Bromo-N-(1-methylpiperidin-4-yl)benzamide C₁₃H₁₆BrN₂O 309.19 ~2.5 3-Br, 1-methylpiperidin-4-yl
3-Trifluoromethyl analog () C₁₄H₁₇F₃N₂O 286.29 1.92 3-CF₃, 1-methylpiperidin-4-yl
N-(6-Methylpyridin-2-yl)-3-bromo-5-fluoro () C₁₄H₁₁BrFN₂O 310.00 ~2.8 3-Br, 5-F, pyridinyl
3-Bromo-4-methoxy-sulfonylphenyl () C₂₁H₂₄BrN₂O₄S 521.39 ~-0.5 3-Br, 4-OCH₃, sulfonylpiperidine

Biological Activity

3-Bromo-N-(1-methylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a bromine atom attached to a benzamide structure, with a 1-methylpiperidin-4-yl group as a substituent. Its molecular formula is C12_{12}H15_{15}BrN2_2O. The presence of the bromine atom and the piperidine moiety contributes to its unique biological activity.

This compound exhibits biological activity through several mechanisms:

  • Receptor Interaction : It acts as a serotonin receptor agonist , influencing neurotransmitter release which may have implications for treating mood disorders and anxiety.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, including Polo-like kinase 1 (PLK1), which plays a critical role in cell cycle regulation .
  • Bromodomain Targeting : It may also interact with bromodomain-containing proteins, which are involved in epigenetic regulation and have been identified as therapeutic targets in cancer .

Biological Assays and Findings

Research has demonstrated the biological efficacy of this compound through various assays:

  • Kinase Inhibition Studies :
    • The compound has been evaluated for its inhibitory effects on PLK1, with IC50 values indicating potent activity. For instance, compounds structurally related to it have shown IC50 values ranging from 28 nM to 40 nM against various kinases .
  • Serotonin Receptor Activity :
    • Studies suggest that compounds similar to this compound activate serotonin receptors, which could lead to downstream effects beneficial for treating anxiety and depression.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Attributes
4-fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamideContains a fluorine atom and indole moietyPotential dual-action on multiple receptor types
4-bromo-N-(6-methyl-pyridin-2-yl)benzamideSubstituted pyridine ringMay exhibit different receptor selectivity
4-bromo-N-(1-methyl-butyl)-benzamideAliphatic substituent instead of piperidineAltered pharmacokinetics due to different side chain

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Cancer Treatment : Inhibitors targeting both PLK1 and BRD4 have shown promising results in preclinical models of cancer, indicating that compounds like this compound could be developed into effective cancer therapies .
  • Neuropharmacology : Its agonistic effects on serotonin receptors suggest potential applications in treating mood disorders, supported by studies demonstrating similar compounds' efficacy in enhancing serotonin signaling pathways.

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